N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

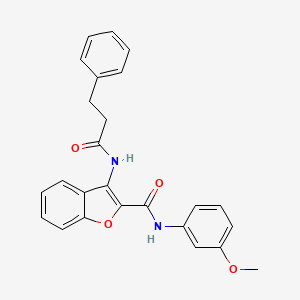

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core, which is a fused aromatic ring system, and various functional groups that contribute to its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

Amidation Reaction: The carboxylic acid group on the benzofuran core is then converted to an amide by reacting with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. The compound has been studied for its potential therapeutic benefits:

- Antitumor Activity : Research indicates that benzofuran derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

- Anti-inflammatory Effects : Compounds similar to N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide have demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cancer Research Applications

The compound has been investigated for its role in cancer treatment, particularly in hepatocellular carcinoma (HCC):

- Inhibition of Metastasis : Preliminary studies suggest that this compound may inhibit the migration and invasion of HCC cells. It appears to affect epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are crucial in cancer metastasis .

- Mechanisms of Action : The compound may exert its effects by downregulating integrin α7 and influencing downstream signaling pathways like FAK/AKT, which are implicated in cell motility and survival .

Biochemical Tools

In addition to therapeutic applications, this compound serves as a valuable tool in biochemical research:

- Cell Signaling Studies : The compound can be utilized to probe cellular signaling pathways related to cancer progression and metastasis. By understanding how it interacts with specific proteins or pathways, researchers can gain insights into the molecular underpinnings of cancer biology.

Summary of Findings

| Application Area | Observations |

|---|---|

| Medicinal Chemistry | Antitumor activity through apoptosis induction; anti-inflammatory properties through cytokine modulation. |

| Cancer Research | Inhibits HCC cell migration; affects EMT markers; downregulates integrin α7. |

| Biochemical Tools | Useful for studying cell signaling pathways related to cancer. |

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives such as:

Uniqueness

The unique combination of functional groups in this compound, particularly the methoxy and amido groups, contributes to its distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific fields.

Biologische Aktivität

N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and phenyl groups enhances its pharmacological properties. The structural formula can be represented as follows:

Research suggests that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : The compound's ability to inhibit tumor cell proliferation has been noted in vitro. It may interfere with metabolic pathways crucial for cancer cell survival, similar to other benzofuran derivatives .

- Anti-inflammatory Properties : Some derivatives of benzofuran have been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data Table

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzofuran derivatives, this compound was tested against various bacterial strains. The results demonstrated a notable reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound involved treating human cancer cell lines with varying concentrations. The findings revealed a dose-dependent inhibition of cell viability, indicating that the compound may be effective in cancer therapy by targeting specific metabolic pathways critical for tumor growth.

Research Findings

Recent research has highlighted the importance of benzofuran derivatives in drug development due to their diverse biological activities. The specific compound under discussion has shown promise in preliminary studies, warranting further investigation into its pharmacokinetics and long-term efficacy.

- Pharmacokinetics : Future studies should focus on understanding how this compound is metabolized in vivo and its bioavailability.

- Clinical Trials : There is a need for clinical trials to evaluate the safety and effectiveness of this compound in humans.

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCASXMJYTXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.